Methyl 4-amino-5-bromopyrimidine-2-carboxylate
Overview
Description
Methyl 4-amino-5-bromopyrimidine-2-carboxylate is a chemical compound with the molecular formula C6H6BrN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 in the ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-bromopyrimidine-2-carboxylate typically involves the bromination of 4-amino-2-carboxylic acid methyl ester followed by cyclization. The reaction conditions usually require the use of brominating agents such as bromine (Br2) in the presence of a suitable catalyst, often under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a more scalable process that involves continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, helps achieve the desired purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-5-bromopyrimidine-2-carboxylate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or hydroxyl derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Azides, amides, and other substituted pyrimidines.
Scientific Research Applications
Methyl 4-amino-5-bromopyrimidine-2-carboxylate is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acids and enzyme inhibitors, contributing to the understanding of biological processes.
Medicine: It is utilized in the development of antiviral and anticancer drugs, given its ability to interfere with nucleic acid synthesis.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-amino-5-bromopyrimidine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes in pathogens or cancer cells. The specific molecular targets and pathways vary depending on the application, but often involve the inhibition of DNA polymerase or RNA polymerase.
Comparison with Similar Compounds
5-bromouracil
6-bromopurine
4-amino-5-bromopyrimidine
2-bromopyrimidine
Properties
IUPAC Name |
methyl 4-amino-5-bromopyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPMDKUCSXAQLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504062-62-7 | |
Record name | methyl 4-amino-5-bromopyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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